2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid
Overview
Description
2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid is a complex organic compound that features an indole core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the indole moiety, along with the bromoanilino and cyano groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-bromoaniline with a cyanoacetic acid derivative, followed by cyclization to form the indole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction times and minimizing the use of hazardous reagents to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromo group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted indole derivatives.
Scientific Research Applications
2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The presence of the bromoanilino and cyano groups can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure but different functional groups.
3-Bromoindole: Shares the indole core and bromo substituent but lacks the cyano and acetic acid groups.
2-Cyano-3-(3-bromoanilino)acrylic acid: Similar functional groups but different overall structure and reactivity.
Uniqueness
2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-[3-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c21-15-4-3-5-16(9-15)23-20(27)13(10-22)8-14-11-24(12-19(25)26)18-7-2-1-6-17(14)18/h1-9,11H,12H2,(H,23,27)(H,25,26)/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRZDLHTRSEMIP-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)/C=C(/C#N)\C(=O)NC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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